N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-10-13(18)8-9-14-15(10)19-17(23-14)20-16(22)11-4-6-12(7-5-11)21(2)3/h4-9H,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMSVHGXXYCPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)N(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 5-chloro-4-methylbenzoic acid, under acidic conditions.
Amidation Reaction: The resulting benzothiazole derivative is then reacted with 4-(dimethylamino)benzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular structure:
- IUPAC Name: N~1~-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N~2~,N~2~-dimethyl-1,2-ethanediamine
- Molecular Formula: C12H16ClN3S
- CAS Number: 1105188-47-3
Antimicrobial Properties
Research has demonstrated that compounds similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide exhibit significant antimicrobial activity. For instance, studies involving derivatives of benzothiazole have shown effectiveness against various bacterial and fungal strains. These compounds were evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) indicates that modifications to the benzothiazole moiety can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Organisms |
|---|---|---|
| Compound A | 1.27 | Staphylococcus aureus |
| Compound B | 2.54 | Escherichia coli |
| Compound C | 1.43 | Candida albicans |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported that related benzothiazole derivatives show promising results against various cancer cell lines, including colorectal carcinoma and breast cancer. The mechanism of action often involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis, which is essential for DNA replication in cancer cells .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 5.85 | HCT116 (Colorectal cancer) |
| Compound E | 4.53 | MCF7 (Breast cancer) |
Case Study 1: Antimicrobial Screening
In a study published in Pharmaceutical Biology, a series of benzothiazole derivatives were synthesized and screened for antimicrobial activity. The results revealed that certain modifications to the benzothiazole core significantly enhanced their effectiveness against resistant strains of bacteria and fungi, indicating a potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Evaluation
Another study focused on the anticancer potential of benzothiazole derivatives, where compounds were tested against human colorectal carcinoma cell lines using the Sulforhodamine B assay. The findings indicated that some compounds exhibited lower IC50 values than standard chemotherapeutic agents, suggesting their viability as alternative treatments .
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzamide-Thiazole/Thiadiazole Hybrids
Key structural analogs include benzamide derivatives fused with thiazole, thiadiazole, or triazine rings, as reported in the literature. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Differences in Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 5-chloro and 4-methyl groups on the benzothiazole are electron-withdrawing and moderately donating, respectively. The 4-(dimethylamino) group in the target compound is electron-donating, which may improve solubility compared to the 2,4-difluorobenzamide in .
Spectral Signatures :
- The IR spectra of thiadiazole hybrids (e.g., 8a ) show dual C=O stretches (~1605–1679 cm⁻¹), distinguishing them from the single amide C=O in the target compound.
- Sulfonamide-containing analogs (e.g., 52 ) exhibit additional S=O stretches (~1350 cm⁻¹), absent in the target compound.
Thermal Stability: Thiadiazole-pyridine hybrids (e.g., 8a ) exhibit higher melting points (290°C), likely due to extended π-conjugation and rigid hybrid structures. The target compound’s melting point is unreported but may be lower due to the flexible dimethylamino group.
Biological Activity: The PFOR enzyme inhibition noted for N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide suggests that chloro-thiazole benzamides may target anaerobic metabolism. The target compound’s dimethylamino group could modulate this activity by altering electronic or steric properties.
Biological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide, with the CAS number 1105188-47-3, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₆ClN₃S
- Molecular Weight : 269.79 g/mol
- Purity : ≥95% .
This compound exhibits its biological activity primarily through its interactions with specific enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of neurotransmitters. Inhibition of BChE can lead to increased levels of acetylcholine, which is significant in treating neurodegenerative conditions such as Alzheimer's disease .
1. Neuroprotective Effects
Research indicates that this compound demonstrates neuroprotective effects against amyloid-beta (Aβ) induced toxicity in neuronal cell models. In vitro studies using SH-SY5Y neuroblastoma cells have shown that the compound can significantly enhance cell viability when exposed to Aβ, suggesting a protective role against neurodegeneration .
2. Antimicrobial Activity
Preliminary studies have indicated that derivatives of benzothiazole compounds exhibit antimicrobial properties. While specific data on this compound is limited, compounds with similar structures have shown efficacy against various bacterial strains .
3. Anti-inflammatory Properties
Some studies suggest that benzothiazole derivatives may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are effective synthetic routes for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide?
- Methodological Answer : The compound can be synthesized via amide coupling between 5-chloro-4-methyl-1,3-benzothiazol-2-amine and 4-(dimethylamino)benzoyl chloride. A typical procedure involves dissolving the amine in pyridine, adding the acyl chloride dropwise, and stirring overnight. The product is purified via column chromatography and recrystallized from methanol . Reaction progress is monitored by TLC, and yields are optimized by controlling stoichiometry and reaction time.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Signals for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂ protons; δ ~40–45 ppm for carbons) and benzothiazole aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns .
- IR : Stretching vibrations for the amide C=O (~1650–1680 cm⁻¹) and benzothiazole C-S (~650 cm⁻¹) are key identifiers .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular weight and functional groups .
Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?
- Methodological Answer : Slow evaporation from methanol or ethanol at 4°C promotes crystal growth. Intermolecular hydrogen bonds (e.g., N–H⋯N or C–H⋯O) stabilize the lattice, as observed in related benzothiazole-amide compounds. Centrosymmetric dimers formed via classical hydrogen bonds are common . SHELXL refinement (riding H-atom model, Uiso adjustments) is recommended for structural validation .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets and binding modes?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against enzyme active sites (e.g., PFOR enzyme in anaerobic organisms) can identify potential targets. The amide anion and chloro-methyl substituents may interact with catalytic residues, as seen in nitazoxanide derivatives . MD simulations (GROMACS) assess stability of ligand-receptor complexes, with RMSD and binding free energy calculations (MM-PBSA) .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data (e.g., conformational flexibility) are addressed by:
- Variable-temperature NMR to probe dynamic behavior.
- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
- DFT calculations (Gaussian 09) comparing optimized gas-phase and crystal-packing geometries .
Q. How does substituent variation (e.g., chloro vs. nitro groups) impact bioactivity in SAR studies?
- Methodological Answer :
- Synthesis : Replace 5-chloro with nitro via nitration (HNO₃/H₂SO₄) and compare activity .
- Assays : Test inhibition of PFOR enzyme or cytotoxicity (MTT assay) in anaerobic vs. aerobic cell lines.
- Data Analysis : IC₅₀ values and logP measurements correlate substituent electronic effects (Hammett σ) with activity .
Q. What analytical methods assess compound stability under varying pH and temperature?
- Methodological Answer :
- HPLC-UV/MS : Monitor degradation products at accelerated conditions (40–80°C, pH 1–13).
- Kinetic Studies : Arrhenius plots predict shelf life.
- Solid-State Stability : TGA/DSC detect phase transitions or decomposition .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
